molecular formula C16H20N2O B7519759 2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile

2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile

Cat. No.: B7519759
M. Wt: 256.34 g/mol
InChI Key: WHXNSEBOZYGYRD-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile is a compound that features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and an acetonitrile group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Chemical Reactions Analysis

2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile can undergo various chemical reactions:

Scientific Research Applications

2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile include other piperidine derivatives such as:

  • 2-(4-Benzoylpiperidin-1-yl)acetonitrile
  • 2-(4-(2-Methylbenzoyl)piperidin-1-yl)acetonitrile
  • 2-(4-(3,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile

These compounds share structural similarities but differ in the substitution pattern on the benzoyl group, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-3-4-15(13(2)11-12)16(19)14-5-8-18(9-6-14)10-7-17/h3-4,11,14H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXNSEBOZYGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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